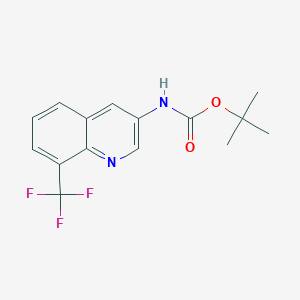

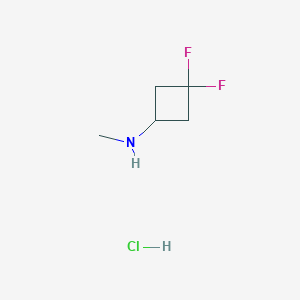

(S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride

Overview

Description

The compound (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride is a chiral molecule that is of interest due to its potential applications in the synthesis of optically active polymers and other organic compounds. The presence of the pyrrolidine ring, a common structural motif in many biologically active molecules, makes it a valuable target for synthesis.

Synthesis Analysis

The synthesis of related chiral compounds has been demonstrated in the literature. For instance, anionic polymerization was used to synthesize an optically active polymer from (+)-(S)-diphenyl(1-methylpyrrolidin-2-yl)methyl methacrylate, which resulted in a polymer with a helical conformation of single screw-sense. This polymer was shown to undergo a reversible helix-helix transition in a methanol solution containing an acid . Another study reported the synthesis of (S)-4-hydroxypyrrolidin-2-one, which involved the ring-opening reaction of (S)-3-hydroxy-γ-butyrolactone, followed by selective tosylation, benzylation, cyclization with ammonia in methanol, and debenzylation . These methods highlight the potential synthetic routes that could be adapted for the synthesis of (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride.

Molecular Structure Analysis

The molecular structure of compounds similar to (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride has been characterized using techniques such as 1H NMR and HR-MS. These techniques confirm the structure and chirality of the synthesized compounds. The optical rotation values are also used to confirm the enantiomeric purity of the compounds . The molecular structure analysis is crucial for understanding the behavior and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactions involving chiral pyrrolidine derivatives are of significant interest. The reversible helix-helix transition observed in the synthesized polymer suggests that (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride could also exhibit interesting dynamic behavior in response to environmental changes, such as pH. The cyclization reactions, as seen in the synthesis of (S)-4-hydroxypyrrolidin-2-one , indicate that (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride could participate in similar reactions, potentially leading to the formation of cyclic compounds or polymers.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride are not detailed in the provided papers, the properties of similar compounds can be inferred. The solubility in methanol , optical rotation, and confirmation by NMR and MS suggest that (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride would likely be soluble in polar organic solvents, exhibit specific optical rotation values indicative of its chirality, and have identifiable NMR and MS spectra. These properties are essential for the identification, characterization, and application of the compound in further chemical reactions and material science applications.

Scientific Research Applications

Polymer Synthesis and Conformational Studies

Anionic polymerization of a related compound, (+)-(S)-diphenyl(1-methylpyrrolidin-2-yl)methyl methacrylate, leads to an optically active polymer with a helical conformation. This polymer demonstrates a reversible helix-helix transition in methanol containing an acid solution, offering insights into polymer behavior under various conditions (Okamoto, Nakano, Ono, & Hatada, 1991).

Chiral Catalysis and Asymmetric Autocatalysis

(S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride is structurally similar to Diphenyl(1-methylpyrrolidin-2-yl)methanol (DPMPM), a compound used as a highly enantio- and chemoselective chiral catalyst. This catalyst is effective in the addition of dialkylzincs to various aldehydes, yielding sec-alcohols with high enantiomeric excesses. These reactions are crucial in the synthesis of stereochemically complex molecules (Soai & Shibata, 1997).

Synthesis of Complex Molecular Structures

The synthesis of complex molecular structures such as (4S-Phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine has been achieved through the double reduction of cyclic sulfonamide precursors. These precursors were initially prepared following stereoselective intramolecular Heck reactions, highlighting the compound's utility in constructing sophisticated molecular architectures (Evans, 2007).

Asymmetric Synthesis in Organometallic Chemistry

(S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride analogs, such as (S)-(+)-diphenyl(1-methylpyrrolidin-2-yl)methanol, are used in asymmetric synthesis within organometallic chemistry. They catalyze the alkylation of metal complexes, leading to the formation of optically active alcohol complexes with high enantiotopic and diastereotopic selectivity (Takemoto et al., 1998).

Magnetic and Structural Properties of Hydrochloride Crystals

Studies on hydrochloride crystals based on related compounds provide insights into the relationship between magnetic properties and crystal-stacking structures. Such research is vital for understanding the fundamental properties of materials and their potential applications in technology and material science (Yong, Zhang, & She, 2013).

Amino Acid Ester Synthesis

In chemical synthesis, amino acid methyl ester hydrochlorides are prepared using methods compatible with (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride. This illustrates the compound's relevance in synthesizing essential biochemicals (Li & Sha, 2008).

Catalysis in Asymmetric Reactions

Enantiopure compounds like N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, related to (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride, demonstrate high enantioselectivity in catalytic asymmetric additions to aldehydes. Such reactions are pivotal in synthesizing chiral molecules with high enantiomeric excess (Wang et al., 2008).

Mechanism of Action

The antimicrobial action of alcohol, such as methanol, is primarily due to the denaturation of proteins . This mechanism is supported by the observation that absolute ethyl alcohol, a dehydrating agent, is less bactericidal than mixtures of alcohol and water because proteins are denatured more quickly in the presence of water .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[(2S)-2-methylpyrrolidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6(5-8)3-2-4-7-6;/h7-8H,2-5H2,1H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTQTMXKUQODRT-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride | |

CAS RN |

1523541-78-7 | |

| Record name | 2-Pyrrolidinemethanol, 2-methyl-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523541-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

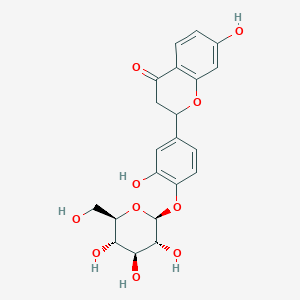

![(2S)-3-(4-hydroxyphenyl)-4-methyl-2-(4-{2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy}phenyl)-2H-1-benzopyran-7-ol](/img/structure/B3027972.png)

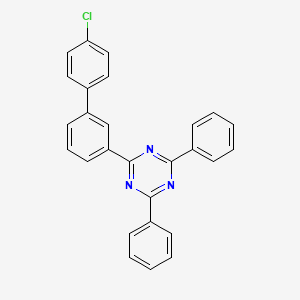

![(4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B3027973.png)

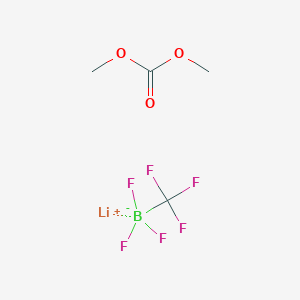

![4-Bromo-6-methyl-1-(4-methylbenzenesulfonyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B3027979.png)

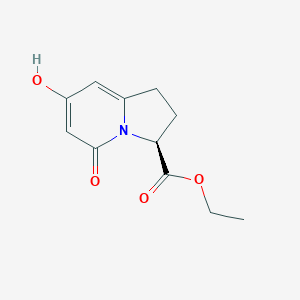

![7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B3027984.png)